11-(Acetylthio)undecylphosphonic acid
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Overview
Description
11-(Acetylthio)undecylphosphonic acid is a chemical compound with the molecular formula C13H27O4PS. It is known for its applications in self-assembly and contact printing . This compound is characterized by the presence of an acetylthio group attached to an undecyl chain, which is further connected to a phosphonic acid group.
Preparation Methods
The synthesis of 11-(Acetylthio)undecylphosphonic acid involves several steps. One common method includes the reaction of 11-bromoundecylphosphonic acid with potassium thioacetate to form the desired product. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-(Acetylthio)undecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylthio group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
11-(Acetylthio)undecylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics by modifying surfaces with specific functional groups.
Industry: The compound is used in the development of anti-corrosion coatings and adhesives.
Mechanism of Action
The mechanism of action of 11-(Acetylthio)undecylphosphonic acid primarily involves its ability to form strong bonds with metal surfaces through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers, which can be further functionalized for specific applications. The acetylthio group provides additional reactivity, allowing for further chemical modifications .
Comparison with Similar Compounds
11-(Acetylthio)undecylphosphonic acid can be compared with other similar compounds such as:
11-Hydroxyundecylphosphonic acid: This compound has a hydroxyl group instead of an acetylthio group, making it less reactive in certain chemical reactions.
12-Mercaptododecylphosphonic acid: This compound has a mercapto group, which is more reactive than the acetylthio group, making it suitable for different applications.
11-Phosphonoundecyl acrylate: This compound contains an acrylate group, which allows for polymerization reactions, making it useful in the development of polymeric materials.
Properties
Molecular Formula |
C13H27O4PS |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
11-acetylsulfanylundecylphosphonic acid |
InChI |
InChI=1S/C13H27O4PS/c1-13(14)19-12-10-8-6-4-2-3-5-7-9-11-18(15,16)17/h2-12H2,1H3,(H2,15,16,17) |
InChI Key |
MXVVRUWOKVFAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
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